molecular formula C24H22N6O4 B7694658 1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine

1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine

Cat. No.: B7694658
M. Wt: 458.5 g/mol
InChI Key: SPHUDRWTYRSKES-UHFFFAOYSA-N
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Description

  • The methoxyphenyl group can be introduced via nucleophilic substitution reactions, where a methoxyphenyl halide reacts with the piperazine core.
  • Attachment of the Nitro Group:

    • Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
  • Formation of the Pyridinyl-Oxadiazole Moiety:

  • Industrial Production Methods: Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and automated synthesis platforms may be employed to scale up the production efficiently.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine can undergo various chemical reactions, including:

      Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

      Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride in hydrochloric acid.

      Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, potassium permanganate.

      Reduction: Tin(II) chloride, hydrogen gas with a catalyst.

      Substitution: Sodium hydride, alkyl halides.

    Major Products:

      Reduction of Nitro Group: Formation of the corresponding amine.

      Substitution of Methoxy Group: Formation of various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

      Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

    Comparison with Similar Compounds

      1-(4-Methoxyphenyl)piperazine: Lacks the nitro and pyridinyl-oxadiazole groups, resulting in different biological activities.

      4-(2-Nitrophenyl)piperazine: Lacks the methoxyphenyl and pyridinyl-oxadiazole groups.

      1-(4-Methoxyphenyl)-4-(2-nitrophenyl)piperazine: Lacks the pyridinyl-oxadiazole group.

    Uniqueness: 1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine is unique due to the presence of all three functional groups (methoxyphenyl, nitrophenyl, and pyridinyl-oxadiazole), which confer distinct chemical and biological properties

    Properties

    IUPAC Name

    5-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-3-pyridin-4-yl-1,2,4-oxadiazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H22N6O4/c1-33-20-5-3-19(4-6-20)28-12-14-29(15-13-28)21-7-2-18(16-22(21)30(31)32)24-26-23(27-34-24)17-8-10-25-11-9-17/h2-11,16H,12-15H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SPHUDRWTYRSKES-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=NC=C5)[N+](=O)[O-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H22N6O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    458.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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